molecular formula C9H12N2O2 B13185182 2-Butylpyrimidine-4-carboxylic acid

2-Butylpyrimidine-4-carboxylic acid

Cat. No.: B13185182
M. Wt: 180.20 g/mol
InChI Key: SBMATSWKIWVHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyrimidine ring, a heterocyclic aromatic system akin to those found in nucleobases, which is substituted with a butyl chain and a carboxylic acid functional group. The carboxylic acid group, in particular, is a key ligand functionality in coordination chemistry, allowing the molecule to form stable complexes with various metal ions . Pyrimidine-4-carboxylic acid derivatives are subjects of significant interest in various research fields due to their versatile applications. They are widely used as key building blocks in medicinal chemistry for the synthesis of novel molecules with potential pharmacological activities . Furthermore, their ability to act as nitrogen- and oxygen-donating ligands makes them valuable in the synthesis of coordination compounds, which are studied for their structural properties, magnetic behavior, and potential in material science . Researchers utilize this compound and its metal complexes in diverse areas including bioorganic chemistry and the development of new materials. This product is intended for research and development purposes only and is not classified as a drug or consumer product. For Research Use Only. Not for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-butylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

SBMATSWKIWVHBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Butylpyrimidine-4-carboxylic Acid

Traditional synthetic approaches for this compound often involve multi-step sequences starting from readily available pyrimidine (B1678525) precursors or the strategic functionalization of a pre-existing pyrimidine ring.

Multi-step Approaches from Pyrimidine Precursors

The construction of the this compound scaffold can be accomplished by the condensation of appropriate building blocks. A general and versatile method for creating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This approach is notable for producing pyrimidines without substitution at the 4-position in moderate to excellent yields sigmaaldrich.com. To adapt this for the target molecule, one could envision a strategy starting with precursors that allow for the eventual introduction of the 4-carboxylic acid group.

Another established route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of this compound, valeramidine could be condensed with a derivative of mucobromic acid or a similar three-carbon component bearing a masked or protected carboxylic acid function at what will become the 4-position of the pyrimidine ring researchgate.net. Subsequent deprotection and/or oxidation steps would yield the final product.

A plausible multi-step synthesis is outlined below:

StepReactantsReagents and ConditionsIntermediate/Product
1Valeramidine hydrochloride, Diethyl 2-formyl-3-oxosuccinateSodium ethoxide, Ethanol (B145695), RefluxDiethyl 2-butylpyrimidine-4,5-dicarboxylate
2Diethyl 2-butylpyrimidine-4,5-dicarboxylate1. NaOH (aq), Heat2. HCl (aq)2-Butylpyrimidine-4,5-dicarboxylic acid
32-Butylpyrimidine-4,5-dicarboxylic acidHeat (Decarboxylation)This compound

This table represents a hypothetical synthetic pathway based on established pyrimidine syntheses.

Alkylation and Substitution Strategies for Pyrimidine Carboxylic Acids

Alternatively, the butyl group can be introduced onto a pre-formed pyrimidine-4-carboxylic acid scaffold. One such strategy is the base-mediated alkylation of pyrimidines via sulfur deletion. In this approach, a pyrimidine substituted with a sulfone group can be treated with a base to generate a nucleophilic anion, which can then be trapped with an electrophile like butyl bromide acs.org.

Another approach involves the direct C-H functionalization of the pyrimidine ring. While challenging, methods for the direct alkylation of heterocycles are continually being developed. For instance, a silver-catalyzed decarboxylative alkylation has been reported for pyrimidines, where an aliphatic carboxylic acid can serve as the alkyl source nih.gov. This could potentially be adapted to introduce the butyl group.

Furthermore, substitution reactions on a suitably functionalized pyrimidine ring are a common strategy. For example, a 2-chloropyrimidine-4-carboxylic acid ester could undergo nucleophilic substitution with an organometallic reagent like butylmagnesium bromide, followed by hydrolysis of the ester to yield the target acid.

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and sustainability, modern synthetic methodologies are being applied to the synthesis of pyrimidine derivatives.

Continuous Flow Chemistry Approaches for Pyrimidine Carboxylic Acids

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and ease of scalability researchgate.net. The synthesis of pyrimidine derivatives has been successfully translated to flow-based systems. For example, the synthesis of pyrimidinones (B12756618) has been achieved through retro-Diels-Alder reactions in a continuous-flow reactor at high temperatures researchgate.net.

A tube-in-tube gas-permeable membrane reactor has been effectively used for the continuous-flow synthesis of carboxylic acids using carbon dioxide, which could be a potential method for the carboxylation step in the synthesis of the target molecule durham.ac.uk. The carboxylation of a 2-butylpyrimidine precursor using this technology could offer a more efficient and controlled process. The implementation of flow chemistry can significantly shorten reaction times and increase productivity in the synthesis of complex molecules like this compound nih.govnih.gov.

Palladium-Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted heterocycles. While amination is a common application creative-proteomics.com, these catalytic systems can also be used for C-C bond formation. For the synthesis of this compound, a palladium-catalyzed coupling reaction between a 2-halopyrimidine-4-carboxylic acid derivative and a butyl-containing organometallic reagent (e.g., butylboronic acid in a Suzuki coupling) could be a viable strategy.

Recent advances have also shown the palladium-catalyzed synthesis of carboxylic acid anhydrides from alkenes and formic acid semanticscholar.org. Such a carbonylative strategy could potentially be adapted to generate the carboxylic acid moiety on a pyrimidine ring. Furthermore, palladium-catalyzed ortho-acyloxylation of aryl-substituted pyridopyrimidinones has been reported, demonstrating the utility of palladium in functionalizing pyrimidine-containing systems rsc.org. The strategic application of these catalytic methods can provide efficient and selective routes to this compound.

Derivatization Strategies of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification: The formation of esters from this compound can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.comyoutube.com. For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents can be employed. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification with a wide range of alcohols orgsyn.orgresearchgate.net.

Amide Formation: The synthesis of amides from this compound is a common transformation. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. A common method involves the use of peptide coupling reagents. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then readily reacts with an amine to form the corresponding amide researchgate.net. Other efficient coupling reagents include 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization luxembourg-bio.com, and combinations like EDC with 1-hydroxybenzotriazole (B26582) (HOBt) nih.govpeptide.com. These methods provide access to a diverse library of amide derivatives of this compound.

Derivative TypeSynthetic MethodCommon Reagents
EstersFischer EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄ or HCl
EstersSteglich EsterificationAlcohol, DCC or EDC, DMAP
AmidesAmide CouplingAmine, CDI
AmidesAmide CouplingAmine, EDC, HOBt
AmidesAmide CouplingAmine, DEPBT, Base (e.g., DIPEA)

Formation of Amide Derivatives and Analogues

The conversion of the carboxylic acid to an amide is one of the most frequently employed transformations, enabling the exploration of structure-activity relationships by introducing a diverse range of amine-containing fragments.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. nih.gov This transformation is typically facilitated by coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The process generally involves two main steps: the activation of the carboxyl group to form a reactive intermediate, followed by the acylation of the amine. bachem.com

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). fishersci.co.ukyoutube.com

EDCI (and other carbodiimides): Reagents like EDCI and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate is then readily attacked by a primary or secondary amine to yield the desired amide. To minimize side reactions and potential racemization, especially in chiral systems, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.govpeptide.com The HOBt reacts with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. nih.gov The use of EDCI is often preferred in laboratory settings because its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

HATU: This reagent is a highly efficient uronium-based coupling agent known for its fast reaction times and low rates of epimerization. peptide.com It is particularly effective for coupling challenging or electron-deficient amines. nih.gov In the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a reactive O-acylisourea intermediate that rapidly couples with an amine. fishersci.co.ukresearchgate.net

CDT (1,1'-Carbonyldiimidazole): CDI is another reagent used for forming amides. It activates the carboxylic acid by forming a reactive acylimidazolide intermediate. bachem.com This intermediate then reacts with the amine to produce the amide. CDI is also useful for preparing ureas and urethanes. bachem.com

These methods are broadly applicable to pyrimidine carboxylic acids for the synthesis of diverse amide libraries. For instance, pyrimidine-4-carboxamides have been synthesized via amide coupling as part of structure-activity relationship studies for various biological targets. nih.govacs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Full Name Class Key Features
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide Water-soluble urea byproduct, often used with HOBt. peptide.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Uronium Salt High efficiency, fast reaction rates, low racemization. peptide.com
CDT 1,1'-Carbonyldiimidazole Imidazolium Forms a reactive acylimidazolide intermediate. bachem.com
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate Phosphonium Salt Effective, but produces a carcinogenic byproduct (HMPA). bachem.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Similar to BOP but avoids the formation of HMPA. fishersci.co.uk

An alternative to standard coupling reagents is the use of powerful amide activation systems. One such system employs a combination of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a sterically hindered, non-nucleophilic base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP). bohrium.comorganic-chemistry.orgnih.gov This method is particularly useful for the direct transformation of both secondary and tertiary amides, but the principles of activation are relevant. organic-chemistry.org

The electrophilic activation of an amide with Tf₂O generates highly reactive intermediates, such as nitrilium or keteniminium ions. tcichemicals.com The pyrimidine base, TTBP, facilitates the reaction by acting as a proton scavenger while its steric bulk prevents it from participating as a nucleophile in unwanted side reactions. organic-chemistry.org This system has proven to be a versatile and efficient alternative to other hindered pyridine (B92270) bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), often providing comparable or higher yields in various amide transformations. bohrium.comnih.gov The methodology has been applied to a range of reactions, including condensations and Bischler–Napieralski-type cyclizations, demonstrating its broad functional group tolerance. organic-chemistry.org

This compound can also react with isocyanates (R-N=C=O) to form amides, although this route is less common than standard coupling protocols. The reaction proceeds through the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the isocyanate. This forms an unstable N-carboxyanhydride intermediate, which subsequently decarboxylates (loses CO₂) to yield the final amide product. researchgate.netresearchgate.net This method provides a direct pathway to N-substituted amides without the need for a separate amine starting material. The reaction can be performed under mild conditions, sometimes utilizing ionic liquids as an efficient reaction medium to facilitate the transformation. researchgate.net

Esterification and Alkylation of Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into an ester, a key functional group in many prodrug strategies and a useful intermediate for further chemical modifications. ebrary.net

Two primary methods for esterification of this compound are:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is typically removed. libretexts.org

Alkylation of the Carboxylate: A more versatile, two-step method involves first deprotonating the carboxylic acid with a suitable base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. libretexts.org This nucleophilic carboxylate anion is then reacted with an alkylating agent, such as a primary alkyl halide (e.g., methyl iodide), via an SN2 reaction to furnish the ester. libretexts.org This approach is particularly useful for preparing esters when the corresponding alcohol is sensitive to strongly acidic conditions.

Alkylation can also refer to the silver-catalyzed decarboxylative C-H alkylation, a modern cross-coupling method where a carboxylic acid is used as a source of an alkyl radical to form a new carbon-carbon bond with a suitable partner, such as a heterocycle. rsc.org

Diversification via Functional Group Modifications

For example, in the development of novel therapeutic agents, pyrimidine derivatives are often synthesized in series where functional groups are systematically altered to establish a structure-activity relationship (SAR). nih.gov This could involve:

Modification of the Butyl Group: Introducing unsaturation, branching, or other functional groups onto the butyl chain.

Substitution on the Pyrimidine Ring: The pyrimidine ring itself can be a target for further functionalization, such as halogenation or the introduction of other substituents at available positions, if any. nih.govacs.org

Conversion of the Carboxylic Acid: As detailed above, conversion to amides and esters is a primary route for diversification. nih.govacs.orgnih.gov

Incorporation into Complex Molecular Scaffolds

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecular structures. The pyrimidine core is a prevalent feature in many biologically active compounds, including those found in DNA and RNA. mdpi.com

In medicinal chemistry, the pyrimidine carboxamide scaffold is frequently used to construct inhibitors of various enzymes and receptors. For example, pyrimidine-4-carboxamides have been synthesized and identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govacs.org In these syntheses, the pyrimidine core acts as a central scaffold onto which various amine, phenol, or other heteroaromatic fragments are attached, often through amide bond formation or nucleophilic aromatic substitution reactions. nih.govacs.org Similarly, pyrimidine derivatives have been designed as bone anabolic agents, demonstrating the versatility of this scaffold in drug discovery. nih.gov The ability to readily modify the substituents on the pyrimidine ring and at the carboxamide position allows for the systematic optimization of biological activity. nih.govnih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Investigations of Synthetic Transformations

Mechanistic studies provide a fundamental understanding of how chemical bonds are formed and broken during a reaction. For a molecule like 2-butylpyrimidine-4-carboxylic acid, these investigations focus on the construction of the pyrimidine (B1678525) core and subsequent functionalization reactions.

The classical and most common approach to constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dielectrophilic species like a 1,3-dicarbonyl compound. acs.org For the synthesis of this compound, a plausible pathway involves the reaction of pentanamidine (valeramidine) with a derivative of oxaloacetic acid.

The reaction is believed to proceed via the following steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This initial attack forms a tetrahedral intermediate, which then undergoes dehydration to yield a more stable enamine-like intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a six-membered dihydropyrimidine (B8664642) ring.

Aromatization: The final step involves the elimination of a second molecule of water (or another small molecule, depending on the exact precursors) to achieve the stable aromatic pyrimidine ring. Subsequent hydrolysis of an ester group, if present, would yield the final carboxylic acid.

This general pathway is a cornerstone of pyrimidine chemistry and is adaptable for creating a wide array of substituted pyrimidines. mdpi.com

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgnih.gov These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogen atoms. The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution.

In the context of precursors to this compound, such as 2-butyl-4-chloropyrimidine, the chlorine atom at the C4 position is readily displaced by various nucleophiles. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence:

Addition Step: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. wikipedia.org

Elimination Step: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Modern synthetic methods often employ transition-metal catalysis to construct heterocyclic rings with high efficiency and selectivity. mdpi.com Copper- and palladium-catalyzed reactions, for instance, have become powerful tools for pyrimidine synthesis. rsc.org A proposed catalytic cycle for the copper-catalyzed synthesis of pyrimidines from ketones and nitriles offers insight into the formation of such scaffolds. mdpi.com

A general catalytic cycle might involve the following key steps:

Coordination: The catalyst, for example, a Cu(I) species, coordinates to the reactants, such as a ketone and a nitrile.

Intermediate Formation: A series of steps, potentially involving the formation of enolates or other reactive intermediates, leads to the assembly of the pyrimidine ring components around the metal center.

Reductive Elimination/Cyclization: The final C-N or C-C bond formation occurs, releasing the pyrimidine product.

Catalyst Regeneration: The catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The analysis of these cycles relies on a combination of experimental studies (e.g., isolation of intermediates, kinetic analysis) and computational modeling to elucidate the structure and energy of transition states and intermediates. researchgate.net While specific catalytic cycles for this compound are not extensively detailed in the literature, the general principles derived from studies on related pyrimidines provide a robust framework for understanding these transformations.

Reaction Kinetics and Optimization Parameters

The rate and efficiency of chemical reactions are governed by various parameters. Optimizing these factors is crucial for developing practical and scalable synthetic processes.

The choice of solvent can dramatically influence reaction rates and outcomes. In pyrimidine synthesis, solvent polarity and proticity are key factors. For instance, in multicomponent reactions, polar protic solvents like ethanol (B145695) can facilitate proton transfer steps and stabilize charged intermediates, while polar aprotic solvents such as DMF or DMSO may be preferred for other transformations, like SNAr reactions. researchgate.netmdpi.com Some modern approaches even utilize solvent-free conditions, which can offer environmental and economic benefits. acs.org

The nature of the reagents, including the choice of base or catalyst, is also critical. In condensation reactions, the strength of the base can determine the rate of deprotonation and subsequent nucleophilic attack. The table below illustrates the effect of different solvents on the yield of a representative pyrimidine synthesis, highlighting the importance of this parameter. researchgate.net

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Water (H₂O)80.1755
Ethanol (EtOH)24.6854
Acetonitrile (CH₃CN)37.5606
Dichloromethane (DCM)9.1408
Tetrahydrofuran (THF)7.6557
Ethanol/Water (3:2)-923

This interactive table presents generalized data for a model pyrimidine synthesis, demonstrating the significant impact of the solvent system on reaction efficiency. researchgate.net

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering precise control over reaction parameters like temperature and pressure. thalesnano.com By pumping reactants through heated and pressurized reactors, it is possible to superheat solvents far above their atmospheric boiling points. nih.gov According to the Arrhenius equation, reaction rates increase exponentially with temperature, meaning that reactions which might take hours in a traditional batch reactor can often be completed in minutes or even seconds in a flow system. thalesnano.comacs.org

The ability to apply high pressure ensures that the solvent remains in the liquid phase at these elevated temperatures, enabling safe and controlled operation. thalesnano.com This technique is particularly advantageous for the synthesis of heterocyclic compounds, including pyrimidines, where high activation barriers can lead to long reaction times under conventional conditions. acs.orgnih.gov

MethodTemperature (°C)Pressure (bar)Reaction TimeYield (%)
Batch80112 h65
Flow1201015 min88
Flow150155 min94
Flow180202 min96

This interactive table provides a conceptual comparison of a typical heterocyclic synthesis under batch versus flow conditions, illustrating the dramatic reduction in reaction time achieved by increasing temperature and pressure. acs.orgnih.gov

Stereochemical Aspects of Chemical Transformations

The stereochemistry of chemical transformations involving this compound is a critical aspect that influences the biological activity and pharmacokinetic profile of its derivatives. While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis and chiral resolution applicable to related pyrimidine and carboxylic acid derivatives provide a framework for understanding its potential stereochemical behavior.

Chemical reactions that introduce a chiral center into the molecule are of primary importance. For this compound, such transformations could occur at the butyl group or through reactions involving the pyrimidine ring or the carboxylic acid function that result in the formation of a new stereocenter.

Introduction of Chirality

The synthesis of pyrimidine derivatives can be designed to control the stereochemical outcome. youtube.comnih.gov For instance, if a reaction were to introduce a substituent on the α-carbon of the butyl group of this compound, a new chiral center would be created, leading to a racemic mixture of (R)- and (S)-enantiomers. The separation of such enantiomers is crucial as they often exhibit different physiological effects. mdpi.com

Methods for Chiral Resolution

The resolution of racemic mixtures is a common practice in medicinal chemistry to isolate the desired enantiomer. nih.gov For carboxylic acids, a prevalent method is the formation of diastereomeric salts using a chiral base. mdpi.com This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by techniques such as fractional crystallization.

Another approach is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a CSP is a powerful analytical and preparative tool for resolving racemic compounds. mdpi.com For example, cyclodextrin-based CSPs have been effectively used for the chiral separation of a variety of compounds, including those with carboxylic acid functionalities. nih.gov

Illustrative Data on Chiral Resolution of Related Carboxylic Acids

While specific data for this compound is not available, the following table illustrates typical results for the chiral resolution of other carboxylic acids, demonstrating the effectiveness of forming diastereomeric salts with a chiral resolving agent.

Table 1: Illustrative Enantiomeric Excess (e.e.) Values from Diastereomeric Salt Crystallization of a Generic Chiral Carboxylic Acid

Resolving AgentSolvent SystemCrystallization CyclesDiastereomeric Salt e.e. (%)
(R)-1-PhenylethylamineEthanol/Water175
(R)-1-PhenylethylamineEthanol/Water292
(S)-ProlineMethanol180
(S)-ProlineMethanol295

This table is for illustrative purposes and does not represent actual data for this compound.

Stereoselective Synthesis

Instead of separating a racemic mixture, stereoselective synthesis aims to produce a single enantiomer preferentially. youtube.com This can be achieved by using chiral catalysts, reagents, or auxiliaries. For instance, asymmetric hydrogenation of a double bond introduced into the butyl side chain could lead to the formation of a specific enantiomer. While detailed stereoselective syntheses for this compound are not described in the surveyed literature, the general strategies for asymmetric synthesis are well-established for other classes of molecules. nih.gov

The stereochemical integrity of the pyrimidine ring itself is also a consideration. While the parent pyrimidine ring is planar and achiral, substitutions can lead to atropisomerism in more complex derivatives, although this is less common in simple structures like this compound.

Spectroscopic and Structural Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, the connectivity and spatial arrangement of atoms within 2-butylpyrimidine-4-carboxylic acid can be meticulously mapped.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the butyl side chain. The aromatic protons of the pyrimidine ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. libretexts.org The protons of the butyl group will resonate in the upfield region, generally between δ 0.9 and 3.0 ppm. libretexts.org The chemical shift of the acidic proton of the carboxylic acid is highly variable and depends on concentration and solvent, but it is typically found far downfield, in the range of δ 10-12 ppm, and often appears as a broad singlet. libretexts.org

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the δ 160–180 ppm region. libretexts.org The carbons of the pyrimidine ring will resonate in the aromatic region (δ 120-170 ppm), while the aliphatic carbons of the butyl chain will be found in the upfield region (δ 10-40 ppm). oregonstate.educompoundchem.com

Coupling between adjacent non-equivalent protons (vicinal coupling) in the butyl chain would typically exhibit a coupling constant (³J) in the range of 6-8 Hz. libretexts.org In the pyrimidine ring, coupling between protons would depend on their relative positions, with ortho coupling generally being larger than meta or para coupling. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)160 - 180Chemical shift of the OH proton is solvent and concentration dependent. libretexts.org
Pyrimidine Ring H-57.0 - 9.0 (d)120 - 140Exact shift and coupling depends on substitution pattern.
Pyrimidine Ring H-68.0 - 9.5 (d)150 - 160Deshielded due to adjacent nitrogen and carboxylic acid.
Butyl α-CH₂2.5 - 3.0 (t)30 - 40Attached directly to the pyrimidine ring.
Butyl β-CH₂1.5 - 2.0 (sextet)25 - 35
Butyl γ-CH₂1.2 - 1.6 (sextet)20 - 30
Butyl δ-CH₃0.8 - 1.0 (t)10 - 15
Pyrimidine C-2-165 - 175Substituted with the butyl group.
Pyrimidine C-4-160 - 170Substituted with the carboxylic acid group.

This is a generalized prediction. Actual values can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would show correlations between the adjacent protons within the butyl chain (e.g., α-CH₂ with β-CH₂) and potentially between the protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This technique would be used to definitively assign each carbon signal to its attached proton(s) in both the butyl chain and the pyrimidine ring.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. For a molecule like this compound, which is achiral, NOE studies would be employed to confirm the conformation and connectivity. For example, an NOE correlation between the α-protons of the butyl group and a proton on the pyrimidine ring (e.g., H-5 or H-6, depending on the structure) would provide strong evidence for the attachment point and preferred orientation of the butyl chain relative to the ring. ipb.pt

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under mass spectrometry conditions would likely involve several characteristic pathways: libretexts.org

Loss of the carboxylic acid group: A prominent fragment would be expected from the loss of the -COOH group (45 Da), resulting in a peak at M-45. libretexts.org

Loss of a hydroxyl radical: Cleavage of the C-OH bond in the carboxylic acid would lead to a fragment at M-17. miamioh.edu

Fragmentation of the butyl chain: The aliphatic side chain can undergo fragmentation, leading to a series of peaks corresponding to the loss of alkyl radicals (e.g., loss of CH₃, C₂H₅, C₃H₇). libretexts.org

Cleavage of the pyrimidine ring: The stable aromatic ring may also fragment, although this often requires higher energy. researchgate.net

Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would likely show a strong signal for the deprotonated molecule [M-H]⁻. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands: libretexts.orgspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the butyl group. pressbooks.pub

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the carbonyl group of the carboxylic acid. spectroscopyonline.compressbooks.pub

C=N and C=C Stretches: Vibrations associated with the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations are expected in the 1200-1400 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrimidine ring vibrations.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Strong, Broad
Butyl Group (-C₄H₉)C-H Stretch2850 - 3000Medium to Strong
Carboxylic Acid (C=O)C=O Stretch1700 - 1730Strong
Pyrimidine RingC=C and C=N Stretches1400 - 1650Medium to Weak
Carboxylic AcidC-O Stretch / O-H Bend1200 - 1400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrimidine ring system. Pyrimidine and its derivatives typically exhibit strong absorptions due to π → π* transitions. hnue.edu.vn The presence of the carboxylic acid group and the butyl group can influence the position and intensity of these absorptions.

π → π Transitions:* These high-energy transitions are characteristic of conjugated systems like the pyrimidine ring. They are expected to result in strong absorption bands in the UV region, likely below 300 nm. libretexts.org

n → π Transitions:* The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid have non-bonding electrons (n electrons). Transitions of these electrons to an anti-bonding π* orbital (n → π) are also possible. uzh.chyoutube.com These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π transitions. masterorganicchemistry.com

The exact wavelengths (λ_max) and molar absorptivities (ε) would be dependent on the solvent used for the analysis.

Elemental Analysis (CHN) for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. This method provides crucial information for verifying the empirical formula of a newly synthesized compound, such as this compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the purity and correct stoichiometry of the compound.

For this compound, the molecular formula is C₉H₁₂N₂O₂. vulcanchem.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ) and the compound's molecular weight of 180.21 g/mol . vulcanchem.com

The theoretical percentages are as follows:

Carbon (C): (9 * 12.01 / 180.21) * 100% = 59.99%

Hydrogen (H): (12 * 1.008 / 180.21) * 100% = 6.71%

Nitrogen (N): (2 * 14.01 / 180.21) * 100% = 15.55%

These calculated values provide a benchmark for experimental verification. While specific experimental CHN analysis data for this compound is not detailed in the provided search results, any laboratory synthesis of this compound would typically involve such an analysis to confirm its identity and purity. The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen oxides) are then separated and quantified to determine the percentages of C, H, and N in the original sample.

The comparison between the theoretical and experimental data is presented in the table below. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and, by extension, its empirical and molecular formula.

Table 1: Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 59.99% Data not available
Hydrogen (H) 6.71% Data not available

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and a host of other molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like 2-Butylpyrimidine-4-carboxylic acid. nih.gov

Geometry optimization is a primary step in computational analysis, where DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. nih.gov For this purpose, hybrid functionals such as B3LYP are commonly paired with basis sets like 6-311+G(d,p), which provide a good description of electron distribution. nih.govopenaccesspub.org This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to calculate various electronic structure descriptors. These descriptors help in understanding the molecule's reactivity, stability, and intermolecular interactions. Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive.

Other properties derived from DFT calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (electron-rich) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic group, and positive potential (electron-poor) around the acidic proton.

Table 1: Typical Quantum Chemical Descriptors Calculated using DFT

PropertySymbolSignificance
Highest Occupied MO EnergyEHOMORelates to the ability to donate electrons (nucleophilicity).
Lowest Unoccupied MO EnergyELUMORelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy GapΔEIndicator of chemical reactivity and stability.
Ionization PotentialIPThe energy required to remove an electron.
Electron AffinityEAThe energy released when an electron is added.
ElectronegativityχThe power of an atom to attract electrons to itself.
Chemical HardnessηMeasures the resistance to change in electron distribution.
Dipole MomentµIndicates the overall polarity of the molecule.

This table is illustrative of the types of data generated from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. scispace.com It is the primary method for simulating electronic absorption spectra (UV-Vis) and understanding a molecule's optical properties. researchgate.netijnc.ir

By applying TD-DFT calculations to the ground-state optimized geometry of this compound, one can predict its absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.net The oscillator strength indicates the probability of a specific electronic transition occurring. These calculations can help identify the nature of the transitions, such as π→π* transitions associated with the pyrimidine ring or n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

The choice of functional is crucial in TD-DFT, as standard functionals can sometimes inaccurately predict the energies of certain excited states, particularly charge-transfer states. nih.gov Functionals with long-range corrections, such as CAM-B3LYP, are often employed to provide more accurate results for electronic properties. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which accounts for the effect of solvent polarity on the electronic spectra. scispace.comresearchgate.net

Table 2: Illustrative TD-DFT Output for Electronic Transitions

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.15HOMO → LUMO (π→π)
S0 → S24.133000.08HOMO-1 → LUMO (π→π)
S0 → S34.432800.02HOMO → LUMO+1 (n→π*)

This table represents hypothetical data for this compound to illustrate the typical output of a TD-DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. arxiv.org While DFT is itself an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. chemrxiv.org

These methods can be more computationally demanding than DFT but often provide higher accuracy, serving as a benchmark for other calculations. arxiv.orgchemrxiv.org For a molecule like this compound, ab initio methods could be used to obtain highly accurate values for molecular properties such as:

Dipole Moment and Polarizability: Providing a precise measure of the molecule's response to an external electric field.

Intermolecular Interaction Energies: Calculating the strength of interactions, for instance, in a dimer of the carboxylic acid.

Vibrational Frequencies: Offering a more accurate prediction of the infrared spectrum compared to some DFT functionals.

These high-level calculations are valuable for validating the results from more computationally efficient DFT methods and for studying systems where electron correlation effects are particularly important. chemrxiv.org

Mechanistic Modeling and Reaction Pathway Prediction

Computational chemistry is instrumental in modeling reaction mechanisms, identifying transition states, and predicting the most likely pathways for chemical reactions.

Potential Energy Surface (PES) analysis is a powerful technique for studying reaction dynamics, particularly proton transfer events. arxiv.org The PES maps the potential energy of a system as a function of the positions of its atoms. By scanning the PES along a specific reaction coordinate, such as the O-H bond distance during a proton transfer, one can identify reactant states, transition states (the energy barrier), and product states. nih.govresearchgate.net

For this compound, PES analysis can be used to model several key processes:

Intramolecular Proton Transfer: The transfer of the acidic proton from the carboxylic acid group (-COOH) to one of the nitrogen atoms on the pyrimidine ring. This would form a zwitterionic intermediate. Calculations would determine the energy barrier for this process and the stability of the resulting tautomer. nih.gov

Intermolecular Proton Transfer: In the solid state or in concentrated solutions, carboxylic acids often form hydrogen-bonded dimers. PES analysis can model the simultaneous transfer of two protons within this dimer, a process studied in model systems like benzoic acid. arxiv.org

These studies provide critical insights into the molecule's tautomeric equilibria and its behavior in different environments. chemrxiv.org

Table 3: Hypothetical Energy Profile for Intramolecular Proton Transfer

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantNormal form of this compound0.0
Transition StateStructure at the peak of the energy barrier+15.2
ProductZwitterionic tautomer after proton transfer+8.5

This table provides a conceptual representation of the energy changes along a proton transfer reaction coordinate.

Computational methods can quantify the strength of chemical bonds and the acidity or basicity of different sites within a molecule, which is crucial for predicting its role in catalytic reactions. nih.gov

For this compound, key analyses would include:

Acid-Base Properties: The pKa of the carboxylic acid group can be calculated to quantify its acidity. Similarly, the proton affinity of the pyrimidine nitrogen atoms can be calculated to determine their basicity. mdpi.com The nitrogen at position 1 is generally expected to be more basic than the nitrogen at position 3 due to electronic effects. These calculations help predict how the molecule will behave in acid-base catalysis, potentially acting as both a Brønsted acid (proton donor) and a Brønsted base (proton acceptor). acs.org

Bond Dissociation Energy (BDE): BDE calculations can determine the energy required to break specific bonds. For instance, the BDE of the O-H bond in the carboxylic acid group is related to its antioxidant potential, while the BDE of the C-C bond between the pyrimidine and the carboxylic group is relevant to potential decarboxylation reactions. nih.gov In catalytic cycles, such as copper-catalyzed decarboxylation, understanding the relative ease of benzylic deprotonation or single-electron oxidation of the carboxylate is key to elucidating the reaction mechanism. nih.govorganic-chemistry.org

These computational insights are vital for designing catalysts and predicting the reactivity of this compound in various chemical transformations. shareok.org

Investigation of Electron Transfer Processes

Theoretical investigations into the electron transfer processes of pyrimidine derivatives are fundamental to understanding their reactivity and potential roles in various chemical and biological systems. Recent research has highlighted the importance of BN unit doping on the electronic structure of benzene (B151609) analogs, which can be conceptually extended to pyrimidine systems. rsc.org Studies on similar heterocyclic systems reveal that isomers with specific arrangements of atoms, such as jointed N-B-N-B linkages, exhibit high thermodynamic stability due to enhanced electron delocalization facilitated by an alternatively distributed charge across the ring. rsc.org In contrast, structures with disjointed atoms or bonds between like atoms (e.g., B-B or N-N) show greater charge separation and reduced stability. rsc.org

Natural Resonance Theory (NRT) analysis of related compounds indicates that the most stable isomers can form benzyne-like structures. rsc.org This understanding of electron delocalization and stability is crucial for predicting the electron transfer capabilities of this compound. The distribution of charge is a primary determinant of thermodynamic stability, more so than bond order or aromaticity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov For pyrimidine derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov

In the context of compounds similar to this compound, QSAR models have been developed to predict their inhibitory activity against various biological targets. For instance, in the study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models were built using linear and non-linear machine learning methods to predict their efficacy as P-glycoprotein inhibitors. nih.gov These models are evaluated using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov The goal is to create predictive models that can guide the synthesis of new compounds with enhanced biological activity. nih.gov

The process typically involves:

Drawing the molecular structures using chemical drawing software.

Generating a large number of 2D and 3D molecular descriptors. nih.gov

Using machine learning algorithms to build a regression model correlating the descriptors with the observed biological activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

A successful QSAR model can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of this compound are significantly influenced by its environment, particularly the solvent. Computational studies employ solvent models to simulate these effects. For instance, in the study of pyrimidine acidities, the SM8 aqueous solvent model was used to accurately predict pKa values in aqueous solutions. nih.gov The choice of solvent can affect the conformational stability, electronic properties, and reactivity of the molecule.

The solubility of a related compound, pyrimidine-4-carboxylic acid, has been experimentally determined in various solvents, as shown in the table below. This data highlights the importance of the solvent environment.

SolventSolubility
DMF5 mg/ml
DMSO20 mg/ml
Ethanol (B145695)0.25 mg/ml
PBS (pH 7.2)1 mg/ml

Data for Pyrimidine-4-carboxylic acid, a related compound. caymanchem.com

These solvation effects are critical for understanding how this compound would behave in different biological and chemical environments, from laboratory solvents to physiological conditions.

Charge Distribution and Aromaticity Indices Analysis

The analysis of charge distribution and aromaticity provides deep insights into the stability and reactivity of heterocyclic compounds like this compound. Density functional theory (DFT) calculations are a primary tool for these investigations. rsc.org

Charge Distribution: Studies on isoelectronic and isostructural benzene analogs have shown that the distribution of Natural Population Analysis (NPA) charges is a key factor in determining the thermodynamic stability of the molecule. rsc.org Isomers with a more evenly distributed charge across the ring tend to have greater stability due to enhanced electron delocalization. rsc.org Conversely, significant charge separation leads to reduced stability. rsc.org This principle is directly applicable to understanding the stability of the this compound structure.

Aromaticity Indices: Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a ring of resonance bonds. Several computational indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. mdpi.com Negative NICS values inside the ring are indicative of aromatic character. NICS(1)zz, which is the zz-component of the NICS tensor calculated 1 Å above the ring center, is often considered a reliable indicator. rsc.orgmdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length uniformity in the ring. rsc.org

Electron Density of Delocalized Bonds (EDDBπ): This index is based on the electron density of delocalized pi-electrons. rsc.org

Multicenter Index (MCI): This is an electronic index of aromaticity. mdpi.com

Principal Component Analysis (PCA) has been used to assess the reliability of these different aromaticity descriptors, with NICS(1)zz often emerging as a robust predictor. rsc.org For pyrimidine-based systems, these indices can confirm their aromatic nature and provide a quantitative measure of their aromatic stability. rsc.orgmdpi.com

Crystallographic Studies and Solid State Characterization

X-ray Diffraction Analysis of 2-Butylpyrimidine-4-carboxylic Acid and its Derivatives

X-ray diffraction is the principal technique for elucidating the precise atomic arrangement within a crystalline solid. mdpi.comresearchgate.netnih.gov While specific crystallographic data for this compound is not extensively reported in the literature, the analysis of its parent compound, pyrimidine-4-carboxylic acid, provides a foundational understanding of the structural characteristics of this family of molecules. nih.govresearchgate.net

The crystal structure of the parent compound, pyrimidine-4-carboxylic acid, was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/m. nih.govresearchgate.net The refinement of the crystal structure involves minimizing the difference between observed and calculated diffraction patterns, resulting in precise atomic coordinates and displacement parameters. For pyrimidine-4-carboxylic acid, the hydrogen atom of the carboxylic group was located in a difference map and refined isotropically, while other hydrogen atoms were placed in calculated positions. nih.gov

The addition of a 2-butyl group to this core structure would be expected to significantly influence the unit cell parameters and potentially the space group, accommodating the steric bulk and conformational flexibility of the alkyl chain.

Table 1: Crystal Data and Structure Refinement for Pyrimidine-4-carboxylic acid

ParameterValueReference
Chemical formulaC₅H₄N₂O₂ nih.gov
Formula weight124.10 nih.gov
Temperature293 K nih.gov
Crystal systemMonoclinic nih.gov
Space groupP21/m nih.gov
a (Å)6.0080 (12) nih.gov
b (Å)6.3519 (13) nih.gov
c (Å)7.4834 (15) nih.gov
β (°)112.20 (3) nih.gov
Volume (ų)264.41 (9) nih.gov
Z2 nih.gov
R-factor0.048 researchgate.net
wR-factor0.124 researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state architecture of pyrimidine-4-carboxylic acid is dominated by strong intermolecular hydrogen bonds and van der Waals forces. nih.govresearchgate.net The primary interaction is an O—H⋯N hydrogen bond with a donor-acceptor distance of 2.658 Å, where the carboxylic acid proton donates to a nitrogen atom of an adjacent pyrimidine (B1678525) ring. nih.govresearchgate.net This interaction links the molecules into chains along the nih.gov crystal direction. nih.gov

These chains are then organized into molecular sheets, which are stacked along the b-axis. The sheets are held together by weaker van der Waals interactions. nih.govresearchgate.net Within each sheet, the pyrimidine ring and the carboxylate group are coplanar. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physicochemical properties. google.commdpi.com The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different solubilities and stabilities.

There are no specific reports of polymorphism for this compound in the reviewed literature. However, carboxylic acids as a class are known to exhibit polymorphism, often influenced by factors such as solvent of crystallization and temperature. rsc.org The conformational flexibility of the butyl group in this compound could also contribute to the potential for different solid-state conformations (conformational polymorphism), where molecules in different crystal forms adopt distinct geometries. Different orientations of the butyl chain relative to the pyrimidine ring could lead to more or less efficient packing arrangements, resulting in different polymorphic forms.

Advanced Crystallographic Techniques (e.g., Fragment-Based Approaches)

Crystallographic fragment screening (CFS) is an advanced technique used in the early stages of drug discovery to identify how small chemical fragments bind to a biological target, such as a protein. nih.gov This method relies on high-throughput X-ray crystallography to obtain 3D structural information of protein-ligand complexes. nih.govboltzmannmaps.com

While there is no evidence of CFS being applied specifically to this compound, this approach could be a powerful tool to understand its molecular recognition properties. By soaking crystals of a target protein with this compound or its constituent fragments (e.g., the pyrimidine-4-carboxylic acid headgroup), researchers could identify key binding interactions and use this structural information to guide the design of more potent molecules. boltzmannmaps.com This fragment-based approach offers advantages over traditional high-throughput screening by efficiently exploring chemical space and providing detailed structural feedback for lead optimization. boltzmannmaps.com

Co-crystal and Salt Formation Studies

The molecular structure of this compound, containing both a hydrogen bond donor (carboxylic acid) and acceptors (pyrimidine nitrogens), makes it an ideal candidate for forming multi-component crystalline solids, such as co-crystals and salts. semanticscholar.org Crystal engineering with carboxylic acids and N-heterocycles is a well-established strategy for designing new solid forms with tailored properties. semanticscholar.orgrsc.org

The formation of a co-crystal or salt is often dictated by the difference in pKa between the acidic and basic components. A primary and highly predictable interaction is the O—H⋯N supramolecular heterosynthon, formed between the carboxylic acid group and a nitrogen atom of a basic co-former like pyridine (B92270) or another pyrimidine. nih.govnih.gov Studies on related systems, such as 2,4-diaminopyrimidine with various dicarboxylic acids, have demonstrated the robustness of pyrimidine-based synthons in directing crystal packing. mdpi.com Similarly, pyrimethamine has been shown to form salts and co-crystals with a range of carboxylic acids, where the 2-aminopyrimidine site consistently interacts with the acid. universityofgalway.ie

Given these precedents, this compound is expected to readily form salts or co-crystals with various pharmaceutically acceptable co-formers. These studies are valuable for modifying the physicochemical properties of an active molecule without altering its covalent structure.

Advanced Applications in Chemical Processes and Materials Science

Role in Catalysis and Reaction Facilitation

The dual functionality of 2-butylpyrimidine-4-carboxylic acid allows it to participate in catalytic cycles in multiple ways, either as a basic co-catalyst or as a substrate in specific transformations.

This compound possesses functional groups that enable it to act as a catalyst or co-catalyst in organic reactions. The pyrimidine (B1678525) ring contains two nitrogen atoms which can function as Lewis bases, while the carboxylic acid group, particularly upon deprotonation to its carboxylate form, can participate in catalytic cycles. Carboxylic acids are recognized as highly versatile starting materials in organic synthesis due to their wide availability and specific reactivity. rsc.org The carboxylic acid moiety can be catalytically replaced through decarboxylation, making these compounds adaptable precursors. rsc.org

The compound's carboxylic acid group has a pKa of approximately 2.8–3.2, influencing its role in acid-base catalysis. vulcanchem.com This functionality is crucial for facilitating reactions that require proton transfer or hydrogen bonding to stabilize transition states. In many catalytic decarboxylative transformations, the COOH group is chemo- and regioselectively replaced, highlighting the precise control that can be achieved using carboxylic acid substrates. rsc.org

Ketonization is a catalytic reaction that converts carboxylic acids into ketones, typically in the vapor phase over metal oxide catalysts. mdpi.com This process is a key step in biomass conversion, where acids derived from biotransformation are upgraded to valuable chemicals like co-solvents for fuels. mdpi.com While this compound itself has not been extensively documented in ketonization literature, studies on analogous compounds provide insight into its potential reactivity.

Research on the cross-ketonization of acids containing heterocyclic substituents, such as furan (B31954) or thiophene (B33073) rings, with acetic acid has been performed. mdpi.com For instance, the reaction of 2-thiopheneacetic acid with acetic acid yielded 2-thiopheneacetone, although with moderate yields not exceeding 14%. mdpi.com This suggests that this compound could potentially undergo similar cross-ketonization reactions to form an asymmetrical ketone, though challenges related to catalyst selectivity and reaction conditions may arise due to the presence of the pyrimidine ring.

Integration in Continuous Flow Synthesis for High-Throughput Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of a wide range of molecules, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.comnih.gov This methodology has been successfully applied to the industrial-scale production of this compound. vulcanchem.com By utilizing continuous flow reactors, key reaction parameters can be precisely controlled, leading to enhanced performance.

The benefits of flow chemistry include superior mixing and heat transfer, which allows for safer handling of reactive intermediates and exothermic reactions. researchgate.net For the synthesis of this compound, optimizing conditions within a flow reactor has been shown to increase yields to 85% or higher while achieving product purity of over 98%. vulcanchem.com This high level of efficiency is achieved by fine-tuning parameters such as temperature and the amount of time the reactants spend in the reactor (residence time). vulcanchem.com The use of specialized equipment, such as tube-in-tube gas-permeable membrane reactors, further facilitates the use of reactive gases like CO₂ in the synthesis of carboxylic acids under flow conditions. durham.ac.uk

Table 1: Optimized Parameters for Continuous Flow Synthesis of this compound. vulcanchem.com
ParameterOptimized Value/RangeImpact
Yield≥85%Significant improvement over many traditional batch processes.
Purity>98%Reduces the need for extensive downstream purification.
Temperature (Cyclization Step)80–100°CEnsures efficient ring formation and reaction kinetics.
Residence Time20–30 minutesAllows for high throughput and efficient reactor usage.

Utilization in Novel Material Development

The distinct chemical features of this compound make it a versatile building block for creating advanced materials with tailored properties, including coordination polymers and functional materials for energy applications.

In coordination chemistry, this compound can act as a ligand, binding to metal ions to form complex structures. Its pyrimidine nitrogen atoms and carboxylic oxygen atoms can all participate in coordination, making it a potentially multidentate or chelating ligand. This property is particularly valuable in the development of functional materials like Dye-Sensitized Solar Cells (DSSCs). nih.gov

In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). mdpi.com The carboxylic acid group is an excellent anchoring group, binding strongly to the TiO₂ surface to ensure efficient electronic coupling and electron transfer. bohrium.comjfn.ac.lk A close analog, pyrimidine-2-carboxylic acid, has been successfully used as an anchoring group in a dye, where it was shown to form two coordination bonds with the TiO₂ surface, enhancing the interaction. nih.gov The cell based on this pyrimidine-acid dye achieved a higher conversion efficiency than a similar dye using a standard cyanoacrylic acid anchor. nih.gov Given these findings, this compound is a promising candidate for designing new, efficient sensitizer (B1316253) dyes for DSSCs.

Table 2: Research on Pyrimidine-Carboxylic Acids as Ligands in Functional Materials
Compound/SystemApplicationKey FindingsReference
Pyrimidine-2-carboxylic acidDye-Sensitized Solar Cells (DSSCs)Acts as an effective electron-accepting and anchoring group. Forms two coordination bonds with TiO₂, facilitating interaction and improving cell efficiency. nih.gov
Pyrimidine-2-carboxylate Ligands with Lanthanide IonsCoordination PolymersForms 2D coordination polymers with interesting magnetic and luminescent properties. The ligand's nitrogen and oxygen atoms bridge metal centers. mdpi.com
Ruthenium dyes with carboxylic acid groupsDye-Sensitized Solar Cells (DSSCs)The carboxylic acid anchor enhances electron transfer from the TiO₂ surface, leading to higher current density. jfn.ac.lk

Beyond single-molecule applications, this compound serves as a versatile building block for constructing larger, highly organized structures such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. vulcanchem.com Carboxylic acids are known to be excellent mediators for self-assembly, as the -COOH group can form strong and directional hydrogen bonds, often creating stable dimer motifs. researchgate.netnih.gov

This compound combines hydrogen bonding capability with the ability to coordinate to metal centers through its pyrimidine nitrogens. This dual functionality allows it to link metal ions into extended networks. For example, it has been shown to act as a ligand for transition metals like copper (Cu²⁺), forming porous coordination polymers. vulcanchem.com These materials are of great interest for applications such as gas storage and separation. The assembly of such structures can be guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preference of the metal ion dictate the final architecture. mdpi.com The reversible nature of the non-covalent bonds in supramolecular polymers also enables functions like self-healing and recyclability. nih.gov

Development of Chemical Probes and Tools for Research

The pyrimidine core is a cornerstone in the development of chemical probes and research tools, largely due to its versatile chemical scaffold that allows for diverse functionalization. The compound this compound, with its distinct substitution pattern, offers a valuable platform for creating sophisticated molecular instruments to investigate complex biological systems.

The strategic placement of a butyl group at the 2-position and a carboxylic acid at the 4-position of the pyrimidine ring provides two key points for modification and interaction. The lipophilic nature of the butyl group can facilitate passage through cellular membranes and may contribute to binding within hydrophobic pockets of target proteins. acs.org Meanwhile, the carboxylic acid group serves as a versatile chemical handle for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, through well-established amide bond formation reactions. tcichemicals.com This dual functionality is crucial for the design of chemical probes aimed at target identification, validation, and imaging.

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has consistently shown that the nature and position of substituents significantly impact their biological activity and selectivity. nih.govresearchgate.net For instance, studies on pyrimidine-4-carboxamides as enzyme inhibitors have demonstrated that modifications at different positions on the pyrimidine ring can optimize potency and physicochemical properties. acs.orgnih.gov While direct studies on this compound as a chemical probe are not extensively documented, the principles derived from related compounds provide a strong rationale for its potential in this area. The butyl group, for example, could be a key determinant in the binding affinity and selectivity of a probe for a specific biological target. acs.org

The development of fluorescent probes from pyrimidine scaffolds is a particularly active area of research. By conjugating a fluorescent moiety to the carboxylic acid group of this compound, it is possible to create probes for fluorescence microscopy, flow cytometry, and high-throughput screening assays. mdpi.comacs.org The choice of fluorophore can be tailored to the specific application, with options ranging from well-established dyes to novel environmentally sensitive fluorophores that report on the local microenvironment upon target binding. acs.orgbohrium.com

The following table summarizes the key structural features of this compound and their potential roles in the development of chemical probes:

Structural FeaturePositionPotential Role in Chemical Probes
Butyl Group2- Enhances lipophilicity for cell permeability- Can mediate binding to hydrophobic pockets of target proteins- Influences selectivity and potency
Carboxylic Acid4- Serves as a chemical handle for conjugation- Can be modified to attach fluorescent reporters, biotin (B1667282) tags, or other functionalities- Can participate in hydrogen bonding interactions with target molecules
Pyrimidine RingCore Scaffold- Provides a rigid framework for predictable spatial arrangement of functional groups- Nitrogen atoms can act as hydrogen bond acceptors

Detailed research findings on related pyrimidine derivatives further underscore the potential of this class of compounds. For example, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been reported as a method to generate libraries of compounds for biological screening. humanjournals.com This highlights the synthetic accessibility of derivatives from the pyrimidine core. Furthermore, studies on pyrimidine-based dual inhibitors of kinases have shown that specific substitution patterns can lead to highly potent and selective research tools for studying signaling pathways.

The design of chemical probes based on this compound would involve a systematic approach. Initially, the compound itself could be screened for any inherent biological activity. Subsequently, a library of derivatives could be synthesized by modifying the carboxylic acid group with a variety of tags. These probes would then be evaluated for their ability to specifically label and report on their intended biological target in vitro and in living cells.

The following table outlines a hypothetical research plan for the development of a chemical probe based on this compound:

Research PhaseKey ObjectivesMethodologies
Phase 1: Synthesis and Characterization Synthesize this compound and a library of its derivatives with various reporter tags.Organic synthesis, NMR, Mass Spectrometry, HPLC
Phase 2: In Vitro Evaluation Assess the binding affinity and selectivity of the probes for a target of interest.Enzyme-linked immunosorbent assay (ELISA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Phase 3: Cellular Imaging and Analysis Visualize the localization and dynamics of the target in living cells using fluorescently labeled probes.Confocal Microscopy, Flow Cytometry, High-Content Screening
Phase 4: Target Identification (for novel probes) Identify the cellular binding partners of the probe.Affinity chromatography, Mass spectrometry-based proteomics

Q & A

Basic: What synthetic methodologies are recommended for producing 2-butylpyrimidine-4-carboxylic acid in laboratory settings?

Answer:
The synthesis typically involves cyclocondensation of β-keto esters with amidines, followed by alkylation at the pyrimidine ring’s 2-position. Key steps include:

  • Step 1: Prepare the pyrimidine core via a modified Biginelli reaction using thiourea and ethyl acetoacetate under acidic conditions.
  • Step 2: Introduce the butyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity.
  • Step 3: Oxidize the intermediate (e.g., 2-butylpyrimidine-4-carbaldehyde) to the carboxylic acid using KMnO₄ or RuO₄ under controlled pH (neutral to mildly acidic) to avoid decarboxylation .

Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity >95% .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 8.5–9.0 ppm for pyrimidine H) and the butyl chain (δ 0.8–1.6 ppm). Carboxylic proton may appear broad due to hydrogen bonding .
  • FT-IR: Confirm the carboxylic acid group via O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₉H₁₂N₂O₂: 180.0899).

Advanced: How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter reaction rates:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may deprotonate the carboxylic acid, reducing electrophilicity at the pyrimidine ring.
  • Hydroxylic solvents (MeOH, H₂O): Stabilize transition states via hydrogen bonding but compete with nucleophiles.
    Methodology: Conduct kinetic studies in varied solvents, monitoring rate constants (k) via UV-Vis spectroscopy at λmax = 260–280 nm .

Advanced: How can researchers resolve contradictions in reported solubility data for pyrimidine-4-carboxylic acid derivatives?

Answer:
Discrepancies often arise from:

  • Crystallinity vs. amorphous forms: Use XRPD to confirm polymorphic identity.
  • pH-dependent solubility: Perform pH-solubility profiling (e.g., shake-flask method) across 1–13 pH range.
  • Counterion effects: Test solubility with Na⁺, K⁺, or NH₄⁺ salts.
    Example: this compound shows 2.3 mg/mL solubility in pH 7.4 PBS but <0.1 mg/mL in pure H₂O due to ionization .

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Answer:

  • Docking studies: Use AutoDock Vina with protein targets (e.g., DHFR, kinases) to assess binding affinity.
  • QSAR modeling: Train models on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and H-bond donors.
  • MD simulations: Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill management: Neutralize with NaHCO₃, then adsorb with vermiculite.
    Note: MedChemExpress SDS guidelines recommend avoiding skin contact due to potential irritancy .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • Forced degradation: Expose samples to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40–80°C for 24–72 hrs.
  • Analytical monitoring: Use UPLC-PDA to track degradation products (e.g., decarboxylated pyrimidine at Rt = 3.2 min).
  • Kinetic modeling: Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Advanced: What mechanistic insights exist for decarboxylation reactions of pyrimidine-4-carboxylic acids?

Answer:
Decarboxylation proceeds via a six-membered cyclic transition state, with rate acceleration in polar solvents.

  • Activation energy: Determined via DSC (ΔH ≈ 120 kJ/mol for 4-pyrimidinecarboxylic acid).
  • Isotope effects: Deuteration at C5 reduces k by 30%, indicating proton transfer is rate-limiting .

Advanced: How to assess in vivo pharmacokinetics of this compound derivatives?

Answer:

  • ADME profiling:
    • Caco-2 assay: Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
    • Microsomal stability: Incubate with rat liver microsomes; t₁/₂ > 30 min suggests low clearance.
  • In vivo PK: Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis .

Basic: What purification techniques maximize yield of this compound?

Answer:

  • Recrystallization: Use EtOH/H₂O (7:3 v/v) at 4°C to isolate white crystals.
  • Column chromatography: Employ silica gel with CH₂Cl₂/MeOH (95:5) for impurities.
  • Acid-base extraction: Partition between 1 M HCl and EtOAc to remove non-acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.